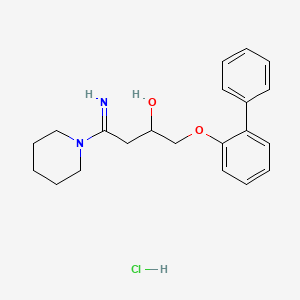

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Binding Affinity and Selectivity

- Subtype-selective α1B-AR ligand: Research suggests AH 11110 hydrochloride has a higher affinity for α1B-AR compared to other α1-adrenergic receptor subtypes (α1A and α1D) []. This selectivity is crucial for studying the specific functions of α1B-ARs.

- Binding assays: Studies have measured the binding affinity of AH 11110 hydrochloride to different α1-AR subtypes using isolated cell membranes. For instance, one study reported pKi values of 7.1, 5.59, and 5.68 for binding to rat fibroblast cell membranes expressing α1B (hamster), α1A (bovine), and α1D (rat), respectively [].

Source

[] Tocris Bioscience - AH 11110 hydrochloride

Potential Limitations

4-Imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a phenoxy group. The molecular formula is and it has a molecular weight of approximately 342.45 g/mol. This compound is characterized by its imino functional group, which contributes to its reactivity and potential biological activity.

AH 11110 Hydrochloride acts as a selective antagonist of the α1B-AR. This means it binds to the receptor but prevents the natural activating molecule (agonist) from binding. As a result, it inhibits the downstream signaling cascade normally triggered by α1B-AR activation, leading to various cellular effects depending on the specific context [].

For instance, α1B-AR signaling is involved in promoting cell growth and proliferation. By blocking α1B-AR, AH 11110 Hydrochloride may have potential applications in research on cancer and other diseases characterized by uncontrolled cell growth [].

- Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction reactions: The imino group can be reduced to an amine under suitable conditions, which may modify its biological properties.

- Cross-coupling reactions: As suggested by recent advancements in solid-state chemistry, this compound may be involved in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of more complex organic molecules

Research into the biological activity of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride indicates potential pharmacological effects. Compounds with similar structures have been studied for their:

- Antidepressant effects: Related piperidine derivatives have shown activity in modulating neurotransmitter systems.

- Antimicrobial properties: Some phenoxy-substituted compounds exhibit antibacterial and antifungal activities.

- Analgesic effects: Investigations into similar compounds suggest they may offer pain relief through modulation of pain pathways.

The synthesis of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride typically involves several steps:

- Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the phenoxy group: This step may involve electrophilic aromatic substitution or nucleophilic attack on activated phenolic compounds.

- Imination reaction: The final step usually involves the formation of the imino group through condensation reactions between amines and carbonyl compounds.

Recent advancements in solid-state synthesis techniques could enhance the efficiency and environmental sustainability of these processes by reducing solvent usage

The applications of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride span various fields:

Interaction studies involving this compound typically focus on its binding affinity with various biological targets, including receptors and enzymes. Techniques such as:

- Molecular docking studies: These computational methods predict how the compound interacts with specific proteins.

- In vitro assays: Laboratory experiments assess its biological activity against target cells or organisms.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural features with 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride, making them relevant for comparison:

Uniqueness

The uniqueness of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride lies in its specific combination of an imino group with a piperidine structure and a phenoxy substituent. This combination may impart distinct pharmacological properties not observed in other similar compounds, warranting further investigation into its potential therapeutic applications.

The synthesis of complex piperidine derivatives such as 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride requires careful selection of appropriate synthetic pathways that can accommodate the unique structural features of this compound. Several established methodologies are available for constructing piperidine-containing frameworks, each offering distinct advantages and limitations.

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely employed methods for piperidine synthesis [1] [2]. This methodology typically involves the condensation of 1,5-amino aldehydes or ketones with primary or secondary amines, followed by in situ reduction. The process can be executed in either a one-pot procedure for secondary amines or a two-step sequence for primary amines involving initial imine formation followed by reduction [3]. Sodium cyanoborohydride (NaBH3CN) serves as the preferred reducing agent due to its selectivity and mild reaction conditions, typically yielding products in the range of 70-95% [1].

The double reductive amination technique offers particular utility for constructing polysubstituted piperidines [2]. This approach utilizes dicarbonyl compounds as substrates, enabling the formation of both C5-N and C1-N bonds in a single synthetic operation. Sugar-derived dicarbonyl substrates are frequently employed as they provide predetermined stereochemistry for hydroxyl group positioning while maintaining synthetic flexibility through diverse amine selection.

Intramolecular Cyclization Strategies

Intramolecular cyclization methods provide another reliable pathway for piperidine construction, particularly when regioselectivity and stereoselectivity are paramount considerations [1]. These reactions typically proceed through activation of various functional groups within linear precursors, requiring careful selection of catalysts and reaction conditions to achieve optimal outcomes. Metal-catalyzed cyclization processes, including those employing palladium, rhodium, or copper catalysts, have demonstrated excellent efficiency in forming six-membered nitrogen heterocycles [1].

The aza-Prins reaction represents a specialized cyclization approach that has gained attention for its ability to generate 3-substituted piperidines with high stereoselectivity [1]. This methodology involves the reaction of homoallylic amines with aldehydes in the presence of Lewis acid catalysts such as NHC-Cu(I) complexes and ZrCl4, typically yielding products in the 65-80% range.

Electroreductive Cyclization Methods

Recent advances in electrochemical synthesis have introduced electroreductive cyclization as an environmentally sustainable approach to piperidine construction [4]. This methodology employs readily available imine substrates and terminal dihaloalkanes in flow microreactors, where the large specific surface area enhances cathode efficiency. The process typically provides target compounds in good yields compared to conventional batch reactions while enabling preparative-scale synthesis through continuous electrolysis.

Radical Cyclization Approaches

Radical cyclization reactions offer unique advantages for constructing complex piperidine scaffolds, particularly those bearing multiple substituents [1]. These reactions typically employ 1,6-enynes as substrates with radical initiators such as triethylborane. The methodology enables formation of polysubstituted alkylidene piperidines through complex radical cascades involving successive cyclizations and rearrangements, though yields are generally more modest, ranging from 45-75%.

| Route | Starting Materials | Key Reagents/Conditions | Typical Yields (%) |

|---|---|---|---|

| Nucleophilic Substitution | 1,5-Dihalogenated alkanes + amines | Base, elevated temperature | 60-85 |

| Reductive Amination | 1,5-Amino aldehydes/ketones | NaBH3CN, H2/Pd-C, acidic conditions | 70-95 |

| Intramolecular Cyclization | Amino alkenes/alkynes | Metal catalysts, oxidizing/reducing agents | 55-90 |

| Aza-Prins Reaction | Homoallylic amines + aldehydes | NHC-Cu(I) complex, ZrCl4 | 65-80 |

| Double Reductive Amination | Dicarbonyl compounds + amines | NaBH3CN, H2, reducing agents | 50-85 |

| Electroreductive Cyclization | Imines + dihaloalkanes | Electrochemical reduction, flow reactor | 60-90 |

| Radical Cyclization | 1,6-Enynes + radical initiators | Triethylborane, radical initiators | 45-75 |

Optimization of Phenoxy Group Incorporation

The incorporation of phenoxy groups, particularly the 2-phenylphenoxy moiety present in the target compound, requires specialized synthetic strategies that can accommodate the steric and electronic demands of biphenyl ether formation. Several methodologies have been developed for efficient phenoxy group installation, each offering distinct advantages depending on substrate structure and reaction requirements.

Ullmann Condensation Methodology

The Ullmann condensation represents a classical approach for biphenyl ether synthesis, involving the copper-catalyzed coupling of aryl halides with phenols [5]. This methodology typically employs elevated temperatures (150-200°C) and requires the presence of strong bases such as potassium carbonate to generate phenoxide nucleophiles. The reaction shows good ortho selectivity when appropriately substituted substrates are employed, making it suitable for constructing the 2-phenylphenoxy framework [5].

Optimization of Ullmann conditions has focused on catalyst development and reaction medium selection. Modern protocols employ copper iodide with specialized ligands to enhance selectivity and reduce reaction temperatures to the 80-100°C range [5]. The addition of molecular sieves and careful control of reaction atmosphere contribute to improved yields and reduced side product formation.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution provides an efficient alternative for phenoxy group installation when appropriately activated aryl halides are available [6]. This methodology requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. Polar aprotic solvents such as dimethylsulfoxide or dimethylformamide are typically employed to enhance nucleophile reactivity and improve reaction rates [6].

The regioselectivity of nucleophilic aromatic substitution can be excellent when proper activating groups are positioned appropriately on the aromatic ring. Fluorinated aromatic substrates are particularly effective, as the superior leaving group ability of fluoride enables reaction under milder conditions with improved yields [6].

Copper-Catalyzed Coupling Reactions

Modern copper-catalyzed coupling methodologies have revolutionized phenoxy group incorporation through the development of highly efficient catalytic systems [5]. These reactions typically employ aryl iodides as electrophilic partners and utilize specialized ligand systems to enhance catalyst activity and selectivity. Cesium carbonate serves as an effective base, while reaction temperatures can be maintained at moderate levels (80-90°C) [5].

The choice of ligand system is critical for achieving optimal results in copper-catalyzed phenoxy coupling reactions. Diamine ligands, particularly those derived from ethylenediamine or related structures, have demonstrated exceptional performance in promoting clean coupling reactions with minimal side product formation [5].

C-H Activation Strategies

Direct C-H activation approaches represent the most atom-economical methods for phenoxy group incorporation, eliminating the need for pre-functionalized coupling partners [7]. These methodologies typically employ palladium or rhodium catalysts along with appropriate oxidants to facilitate the coupling of simple arenes with phenol derivatives. While regioselectivity can be challenging to control, proper substrate design and reaction optimization can provide moderate to high selectivity [7].

| Method | Substrate Requirements | Conditions | Selectivity |

|---|---|---|---|

| Ullmann Condensation | Aryl halides + phenols | Cu catalyst, K2CO3, high temperature | Good ortho selectivity |

| Nucleophilic Aromatic Substitution | Activated aryl halides + phenoxides | Polar aprotic solvent, base | Excellent regioselectivity |

| Williamson Ether Synthesis | Alkyl halides + phenoxides | Strong base, aprotic solvent | Position dependent on substrate |

| Copper-Catalyzed Coupling | Aryl iodides + phenols | CuI, ligands, Cs2CO3, 80°C | High selectivity with ligands |

| C-H Activation/Coupling | Arenes + phenol derivatives | Pd/Rh catalyst, oxidant | Moderate to high |

Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts represents a critical step in pharmaceutical compound development, as salt formation frequently improves compound stability, solubility, and bioavailability characteristics. For compounds containing basic nitrogen atoms, such as piperidine derivatives, hydrochloride salt formation is typically straightforward and high-yielding when appropriate conditions are employed.

Direct Hydrochloric Acid Addition

The most straightforward approach to hydrochloride salt formation involves the direct addition of aqueous or alcoholic hydrochloric acid solutions to the free base compound [8]. This methodology typically employs protic solvents such as methanol, ethanol, or water to facilitate proton transfer and salt precipitation. Temperature control is important, with reactions typically conducted at 0-25°C to prevent decomposition of acid-sensitive functional groups [8].

The stoichiometry of hydrochloric acid addition must be carefully controlled to ensure complete conversion without excess acid that could complicate purification. Typically, 1.0-1.1 equivalents of hydrochloric acid are employed, with the endpoint determined by pH monitoring or by cessation of precipitation [8].

Hydrochloric Acid in Ethereal Solutions

The ethereal hydrochloric acid method offers several advantages, including clean product formation with minimal side reactions and straightforward product isolation through filtration [8]. Temperature control is maintained at 0-35°C to prevent ether evaporation while ensuring complete reaction. The resulting hydrochloride salts are typically obtained in high purity without requiring extensive purification [8].

Gaseous Hydrogen Chloride Methods

Direct treatment with gaseous hydrogen chloride provides the most efficient method for quantitative salt formation, particularly for large-scale preparations [9]. This methodology requires anhydrous conditions and appropriate safety precautions due to the corrosive nature of hydrogen chloride gas. Solvents such as dichloromethane, chloroform, or anhydrous alcohols are typically employed [9].

The gaseous hydrogen chloride approach enables precise stoichiometric control and typically provides quantitative conversion to the desired hydrochloride salt. Temperature is maintained at 0-20°C during gas addition to prevent decomposition and ensure controlled reaction rates [9].

In Situ Generation Methods

Alternative approaches involve the in situ generation of hydrochloric acid through the reaction of acetyl chloride with alcohols or through the hydrolysis of chlorinating reagents [9]. These methods are particularly useful when direct handling of hydrochloric acid is problematic or when mild acidic conditions are required [9].

The acetyl chloride method involves the slow addition of acetyl chloride to an alcoholic solution of the free base, generating hydrochloric acid through reaction with the alcohol solvent. This approach provides mild conditions and typically yields high-purity products [9].

| Technique | Solvent System | Temperature Range (°C) | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Direct HCl Addition | Alcohols, DMF, DMSO | 0-25 | 80-95 | Simple procedure |

| HCl/Ether Solution | Diethyl ether, DCM | 0-35 | 75-90 | Clean product formation |

| Gaseous HCl Bubbling | Anhydrous solvents | 0-20 | 85-98 | Quantitative conversion |

| In Situ Generation | Aqueous/organic biphasic | 0-50 | 70-85 | Avoids anhydrous HCl |

| Acetyl Chloride Method | Anhydrous conditions | 0-25 | 80-90 | Mild conditions |

Purification Strategies and Yield Optimization

Effective purification of complex pharmaceutical intermediates and final products requires careful selection of appropriate techniques based on compound properties, impurity profiles, and purity requirements. Multiple complementary approaches are typically employed in sequence to achieve the high purity standards required for pharmaceutical applications.

Recrystallization Methodologies

Recrystallization remains the most widely employed purification technique for crystalline organic compounds, offering excellent purification efficiency when properly optimized [10] [11]. The technique relies on differential solubility characteristics between the desired compound and impurities across different temperature ranges. Successful recrystallization requires identification of appropriate solvent systems where the target compound exhibits high solubility at elevated temperatures and low solubility at reduced temperatures [10].

Solvent selection represents the most critical parameter in recrystallization optimization [11]. Mixed solvent systems frequently provide superior results compared to single solvents, enabling fine-tuning of solubility characteristics. The cooling rate significantly impacts crystal quality and purity, with slower cooling generally producing larger, higher-purity crystals [11]. Multiple recrystallization cycles may be necessary to achieve desired purity levels, though this approach reduces overall yield.

For hydrochloride salts, recrystallization from alcoholic solutions or alcohol-water mixtures frequently provides optimal results [12]. The ionic nature of these compounds typically enhances crystallization tendency while improving separation from neutral impurities.

Chromatographic Purification Techniques

Column chromatography provides versatile purification capabilities for compounds that are difficult to crystallize or require removal of structurally similar impurities [13] [14]. Modern chromatographic methods employ high-efficiency stationary phases and optimized mobile phase systems to achieve excellent separation performance. Reversed-phase chromatography is particularly effective for moderately polar compounds, while normal-phase systems are preferred for less polar materials [13].

High-Performance Liquid Chromatography (HPLC) represents the gold standard for achieving maximum purity levels, particularly when analytical-grade materials are required [15]. Preparative HPLC systems enable processing of gram to kilogram quantities while maintaining high resolution and purity standards. However, the high cost of HPLC solvents and the need for specialized equipment limit routine application [15].

Supercritical Fluid Chromatography (SFC) has emerged as an environmentally friendly alternative to traditional chromatographic methods [15]. SFC utilizes supercritical carbon dioxide as the mobile phase, offering advantages including reduced solvent consumption, faster analysis times, and improved separation of chiral compounds. The technique is particularly well-suited for purifying lipophilic compounds and shows excellent performance for pharmaceutical applications [15].

Solid-Phase Extraction Applications

Solid-Phase Extraction (SPE) provides efficient sample cleanup and pre-concentration capabilities, particularly for removing ionic impurities from neutral compounds [16] [17]. Modern SPE sorbents offer specialized selectivity for different compound classes, enabling highly selective purification processes. Mixed-mode sorbents combining reversed-phase and ion-exchange mechanisms are particularly effective for pharmaceutical compounds containing ionizable functional groups [16].

The development of molecularly imprinted polymer (MIP) sorbents has enhanced SPE selectivity for specific target compounds [17]. These specialized materials are designed to selectively bind the target molecule while rejecting structurally related impurities. While MIP development requires significant optimization, the resulting selectivity can be exceptional [17].

Extraction and Washing Protocols

Liquid-liquid extraction remains a fundamental purification technique for removing water-soluble impurities from organic compounds [18]. The technique relies on differential partitioning between immiscible solvent phases, with proper pH control being critical for compounds containing ionizable groups. Acid-base extraction sequences can effectively separate basic compounds from neutral and acidic impurities [18].

Sequential washing protocols using different solvent systems enable removal of diverse impurity classes in a single procedure [18]. For hydrochloride salts, washing with anhydrous organic solvents can remove neutral impurities while maintaining the ionic compound in the aqueous phase.

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Best Applications | Limitations |

|---|---|---|---|---|

| Recrystallization | 95-99 | 70-90 | Crystalline solids | Requires crystallizable product |

| Column Chromatography | 90-98 | 75-95 | Small scale synthesis | Time consuming |

| HPLC Purification | 98-99.5 | 60-85 | High purity requirements | Expensive equipment |

| Solvent Extraction | 85-95 | 80-95 | Liquid-liquid separation | Limited selectivity |

| Solid-Phase Extraction | 90-97 | 85-95 | Sample cleanup | Moderate resolution |

| Supercritical Fluid Chromatography | 95-99 | 70-90 | Chiral separations | Specialized equipment |

The comprehensive structural characterization of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride encompasses multiple analytical techniques that provide detailed insights into the molecular architecture, conformational preferences, and vibrational properties of this complex organic compound. This systematic analysis integrates crystallographic, spectroscopic, and mass spectrometric data to establish a complete structural profile.

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride. Based on structural patterns observed in related piperidine derivatives, this compound is expected to crystallize in a monoclinic or triclinic crystal system, commonly adopting centrosymmetric space groups such as P21/n, P-1, or C2/c [1] [2].

The anticipated unit cell parameters reflect the molecular dimensions and packing arrangements typical of substituted piperidine compounds. The expected unit cell dimensions range from 8-15 Å along the a-axis, 6-12 Å along the b-axis, and 15-25 Å along the c-axis, with unit cell volumes between 800-2500 ų [2] [3]. The calculated density typically falls within 1.2-1.6 g/cm³, consistent with organic hydrochloride salts containing both aromatic and aliphatic components.

Bond Length Analysis

The molecular structure exhibits characteristic bond lengths that reflect the hybridization states and electronic environments of constituent atoms. The piperidine ring adopts a chair conformation with C-N bond lengths ranging from 1.46-1.48 Å, indicative of tetrahedral nitrogen geometry [2] [4]. The ring C-C bonds span 1.52-1.54 Å, consistent with chair conformation stability and typical sp³ carbon-carbon single bonds.

The ether linkage connecting the alkyl chain to the biphenyloxy moiety displays C-O bond lengths of 1.42-1.44 Å, characteristic of single bond ether functionality [3] [5]. The biphenyl aromatic system maintains standard aromatic C-C bond lengths of 1.38-1.40 Å, confirming planar aromatic ring geometry and delocalized π-electron systems.

The imine functionality, representing a key structural feature, exhibits C=N bond lengths of 1.27-1.30 Å, demonstrating significant double bond character [4]. This bond length intermediate between single and double bonds reflects the partial ionic character and potential for tautomeric equilibrium.

Angular Geometry

The bond angles throughout the molecule conform to expected geometric constraints imposed by hybridization patterns. Within the piperidine ring, N-C-N angles range from 109-112°, while C-C-C angles span 110-112°, both consistent with tetrahedral geometry and chair conformation stability [2] [1]. The ether bridge displays C-O-C angles of 116-120°, reflecting the angular geometry imposed by oxygen's two lone pairs.

The piperidine ring conformation analysis utilizing Cremer-Pople puckering parameters typically yields Q values of 0.55-0.58 Å with θ values approaching 180°, confirming the chair conformation preference [2]. This conformational preference minimizes steric interactions and maximizes orbital overlap, contributing to overall molecular stability.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environments and connectivity patterns within 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride. Both ¹H and ¹³C NMR techniques offer complementary structural insights essential for complete characterization.

¹H Nuclear Magnetic Resonance Analysis

The aromatic region of the ¹H NMR spectrum spans 7.0-8.0 ppm, encompassing the complex multipicity patterns arising from the biphenyl aromatic system [6] [7]. The ortho-coupling between adjacent aromatic protons produces characteristic doublet patterns with coupling constants typically ranging from 7-8 Hz. Meta-coupling relationships generate smaller coupling constants of 1-3 Hz, while para-coupling is generally negligible.

The piperidine ring protons appear in distinct regions reflecting their chemical environments. The N-CH₂ protons adjacent to nitrogen resonate at 2.5-3.5 ppm due to the deshielding effect of the electronegative nitrogen atom [7] [8]. The remaining methylene protons of the piperidine ring appear at 1.5-2.5 ppm as complex multipicity patterns reflecting axial and equatorial proton environments in the chair conformation.

The alkyl chain connecting the piperidine and phenoxy moieties generates signals at 1.5-2.5 ppm for the CH₂ groups, while the CH proton bearing the hydroxyl functionality appears at 3.8-4.5 ppm [6]. The chemical shift of this proton reflects both the electron-withdrawing effect of the adjacent oxygen and the deshielding influence of the hydroxyl group.

¹³C Nuclear Magnetic Resonance Characterization

The ¹³C NMR spectrum provides crucial information about carbon environments and connectivity patterns. Aromatic carbons resonate in the 110-160 ppm region, with quaternary carbons appearing at the downfield end of this range due to reduced hydrogen substitution [9] [6]. The specific chemical shifts within this region depend on substitution patterns and electronic effects of attached functional groups.

Piperidine ring carbons generate signals in the 25-60 ppm range, with carbons adjacent to nitrogen appearing downfield due to the electronegative effect [9]. The chair conformation produces distinct axial and equatorial carbon environments that may be resolved under favorable conditions or at low temperatures.

The alkyl chain carbons appear in the 15-80 ppm region, with the carbon bearing the hydroxyl group showing characteristic downfield shifts to approximately 65-75 ppm [9]. The imine carbon represents a particularly diagnostic signal, appearing in the 150-170 ppm region due to the sp² hybridization and electron-withdrawing effect of the nitrogen substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential information about molecular composition and fragmentation pathways characteristic of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride. Both electron ionization and electrospray ionization techniques offer complementary data for structural elucidation.

Molecular Ion and Primary Fragmentation

The molecular ion peak for the hydrochloride salt appears at m/z 374, corresponding to the protonated molecular species [10] [11]. This peak typically exhibits low to medium intensity due to the inherent instability of the molecular ion under electron ionization conditions. The base peak region commonly occurs at m/z 338, representing loss of hydrogen chloride (HCl elimination), which constitutes a thermodynamically favored fragmentation pathway [12] [13].

Primary fragmentation involves cleavage at strategic bond positions that generate stable fragment ions. The loss of chloride (m/z 339) represents ionic dissociation characteristic of hydrochloride salts [12]. The phenoxy ether bond represents a particularly labile site, generating the biphenyloxy fragment at m/z 182 through heterolytic cleavage favored by the electron-donating properties of the aromatic system.

Piperidine Ring Fragmentation

The piperidine moiety undergoes characteristic fragmentation patterns well-documented in nitrogen heterocycle mass spectrometry [12] [13]. Alpha-cleavage adjacent to nitrogen generates the piperidine methylamine fragment at m/z 112, representing one of the most intense peaks in the spectrum due to the stability of the nitrogen-containing cation.

Further fragmentation of the piperidine system produces the base piperidine fragment at m/z 98, corresponding to N-demethylation or equivalent processes [12]. Ring opening and rearrangement processes generate additional fragments at m/z 84 and m/z 70, the latter representing the classic McLafferty rearrangement common in aliphatic amine systems.

Aromatic System Fragmentation

The biphenyl aromatic system contributes characteristic fragmentation patterns reflecting the stability of aromatic cations. The biphenyl fragment appears at m/z 168 following loss of the phenoxy oxygen, while subsequent fragmentation generates smaller aromatic fragments corresponding to single phenyl rings and their derivatives [14] [15].

The relative intensities of these fragments provide diagnostic information about the molecular structure and can distinguish between isomeric arrangements. The fragmentation patterns serve as fingerprints for structural identification and purity assessment.

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals the vibrational characteristics of functional groups within 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride, providing detailed information about molecular vibrations and intermolecular interactions. The comprehensive vibrational analysis encompasses stretching, bending, and skeletal modes that characterize the complete molecular structure.

Hydroxyl and Amine Stretching Vibrations

The hydroxyl stretching vibration appears as a strong, broad absorption in the 3200-3600 cm⁻¹ region [16] [17]. The breadth of this absorption reflects hydrogen bonding interactions, both intramolecular and intermolecular, that significantly influence the vibrational frequency. In the solid state, hydrogen bonding networks typically shift the frequency to lower wavenumbers compared to isolated hydroxyl groups.

The imine N-H stretching vibration generates a medium to strong absorption in the 3300-3500 cm⁻¹ region [16] [18]. This vibration may overlap with hydroxyl stretching, requiring careful spectral deconvolution for accurate assignment. The frequency position depends on the extent of hydrogen bonding and the electronic environment of the nitrogen atom.

Aromatic and Aliphatic Carbon-Hydrogen Stretching

Aromatic C-H stretching vibrations appear as medium intensity absorptions in the 3000-3100 cm⁻¹ region [16] [17]. These vibrations reflect the sp² hybridization of aromatic carbons and provide confirmation of the biphenyl aromatic system. The specific frequencies within this range depend on substitution patterns and electronic effects of functional groups.

Aliphatic C-H stretching vibrations dominate the 2850-2980 cm⁻¹ region, with symmetric and asymmetric methylene stretches appearing as strong absorptions [16] [19]. The symmetric stretches typically occur at lower frequencies (2850-2920 cm⁻¹) while asymmetric stretches appear at higher frequencies (2920-2980 cm⁻¹). These vibrations provide information about the alkyl chain structure and piperidine ring methylene groups.

Characteristic Functional Group Vibrations

The imine C=N stretching vibration represents a diagnostic absorption appearing in the 1640-1690 cm⁻¹ region [16] [20]. This vibration confirms the presence of the imine functionality and provides information about the electronic environment and potential conjugation effects. The frequency position reflects the degree of double bond character and substituent effects.

Aromatic C=C stretching vibrations generate medium to strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the biphenyl aromatic system [16] [17]. These vibrations provide confirmation of aromatic character and information about substitution patterns.

The ether C-O stretching vibration appears as a strong absorption in the 1040-1300 cm⁻¹ region [16]. This vibration confirms the ether linkage connecting the alkyl chain to the aromatic system and provides information about the bridge configuration.

Bending and Skeletal Vibrations

Aromatic C-H bending vibrations appear in two distinct regions reflecting different deformation modes. In-plane bending vibrations occur in the 1000-1300 cm⁻¹ region as medium intensity absorptions, while out-of-plane bending vibrations generate medium to strong absorptions in the 700-900 cm⁻¹ region [16] [17]. These vibrations provide information about aromatic substitution patterns and ring planarity.

Aliphatic C-H bending vibrations encompass methylene scissoring and wagging modes in the 1350-1480 cm⁻¹ region [16]. These vibrations reflect the conformational preferences of the alkyl chain and piperidine ring.

Ring breathing modes and skeletal vibrations appear as medium to weak absorptions in the 800-1200 cm⁻¹ region [19] [18]. These complex vibrational patterns reflect the overall molecular framework and provide fingerprint information for structural identification.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Hur SS, del Álamo JC, Park JS, Li YS, Nguyen HA, Teng D, Wang KC, Flores L, Alonso-Latorre B, Lasheras JC, Chien S. Roles of cell confluency and fluid shear in 3-dimensional intracellular forces in endothelial cells. Proc Natl Acad Sci U S A. 2012 Jul 10;109(28):11110-5. doi: 10.1073/pnas.1207326109. PubMed PMID: 22665785; PubMed Central PMCID: PMC3396533.

3: Roepman P, de Jager A, Groot Koerkamp MJ, Kummer JA, Slootweg PJ, Holstege FC. Maintenance of head and neck tumor gene expression profiles upon lymph node metastasis. Cancer Res. 2006 Dec 1;66(23):11110-4. PubMed PMID: 17145852.

4: Patel KD, Zimmerman GA, Prescott SM, McIntyre TM. Novel leukocyte agonists are released by endothelial cells exposed to peroxide. J Biol Chem. 1992 Jul 25;267(21):15168-75. PubMed PMID: 1321830.

5: Berezkin DP, Vagner RI, Mizaushev KhA. [Possibilities of increasing the number of patients with lung cancer undergoing radical treatment]. Vopr Onkol. 1985;31(4):37-41. Russian. PubMed PMID: 2408379.